Apalutamide-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F4N5O2S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2 |
InChI Key |
HJBWBFZLDZWPHF-FJNYTKNASA-N |
Isomeric SMILES |
[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC([2H])([2H])[2H])F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Apalutamide D7
Design Principles for Deuterated Apalutamide (B1683753) Analogs
The design of deuterated drug analogs, including Apalutamide-d7, is primarily driven by the potential to modulate drug metabolism and improve pharmacokinetic properties through the kinetic isotope effect (KIE) acs.orggabarx.comnih.govresearchgate.netinformaticsjournals.co.in. The carbon-deuterium (C-D) bond is intrinsically stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond acs.orggabarx.comnih.govinformaticsjournals.co.in. This difference in bond strength can lead to a slower rate of metabolic transformation at the deuterated site, particularly for oxidative metabolic pathways involving C-H bond scission acs.orggabarx.comnih.govinformaticsjournals.co.in.
By strategically placing deuterium (B1214612) atoms at metabolically labile positions, researchers aim to:
Enhance Metabolic Stability: Slow down the rate of drug degradation, thereby increasing the drug's half-life and systemic exposure acs.orggabarx.comnih.govinformaticsjournals.co.inmedchemexpress.com.
Improve Pharmacokinetic Profiles: Lead to reduced drug clearance, increased oral bioavailability, and potentially allow for lower dosing frequencies or reduced dosages for equivalent efficacy acs.orggabarx.comnih.govinformaticsjournals.co.inmedchemexpress.com.
Reduce Formation of Toxic Metabolites: If a deuterated site is involved in the generation of harmful metabolites, slowing its metabolism can mitigate toxicity gabarx.comnih.gov.
Serve as Internal Standards: Deuterated compounds are invaluable as internal standards in quantitative analytical techniques, most notably in mass spectrometry (MS)-based bioanalysis (e.g., LC-MS/MS). Their near-identical chemical behavior, coupled with a distinct mass difference, allows for precise and accurate quantification of the parent drug in biological matrices rsc.orgsymeres.com.
Chemical Synthesis Pathways for this compound
This compound is characterized by the specific incorporation of seven deuterium atoms into the Apalutamide molecular structure. Based on available information, this compound features deuterium labeling at the 1,1,3,3 positions of the spiro ring and at the methyl group of the benzamide (B126) moiety (d4 and d3, respectively) simsonpharma.com. The synthesis of such specifically labeled compounds typically involves either the use of pre-labeled isotopically enriched precursors or the application of hydrogen-deuterium (H/D) exchange reactions at specific sites symeres.com.
To synthesize this compound with the identified labeling pattern, the synthetic route would likely involve incorporating deuterated building blocks. For instance, this could entail:
Utilizing a deuterated form of 1-aminocyclobutane or a related precursor to introduce the d4 labeling onto the spiro ring system simsonpharma.com.
Employing a deuterated methylamine (B109427) derivative (e.g., methyl-d3 amine) during the synthesis of the benzamide portion of the molecule to achieve the d3 labeling on the methyl group simsonpharma.com.
The synthesis of Apalutamide itself involves several key steps, including the formation of the spirocyclic core and the assembly of the benzamide and pyridine (B92270) moieties hodoodo.comgoogle.comdrugbank.com. The specific strategy for this compound would adapt these known routes by incorporating deuterated starting materials or intermediates at the designated positions symeres.com. A key publication detailing the synthesis and biological evaluation of deuterated apalutamide has been referenced hodoodo.com, which would provide specific synthetic schemes and reaction conditions.
Isotopic Purity and Characterization Techniques for Deuterated Apalutamide
Ensuring the correct placement and high isotopic purity of deuterium atoms in this compound is critical for its reliable use in research. A combination of advanced analytical techniques is employed for its characterization:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is indispensable for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the precise degree of deuterium incorporation can be calculated rsc.orgnih.govspectroscopyonline.com. MS can detect the mass shift caused by the presence of deuterium atoms, confirming the labeled species spectroscopyonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is crucial for confirming the position of deuterium labeling.
¹H NMR: The presence of deuterium leads to a decrease in the signal intensity of the corresponding proton signals. Quantitative ¹H NMR can be used to assess the extent of deuteration by comparing the integrated signals of the remaining protons to a known standard or to the deuterated sites rsc.orgnih.govacs.org.
²H NMR: This technique directly detects the deuterium nuclei, providing a spectrum that maps the locations of the deuterium atoms within the molecule rsc.orgacs.org.
¹³C NMR: Deuterium substitution can induce isotope shifts in ¹³C NMR spectra. By employing techniques like proton and deuterium decoupling, ¹³C resonances from different isotopologues can be resolved, allowing for the quantification of deuterium incorporation at specific carbon centers nih.govnih.gov.
These techniques collectively verify the structural integrity, confirm the specific sites of deuteration, and quantify the isotopic purity of this compound, ensuring its suitability for demanding research applications rsc.orgnih.govacs.org.
Production of Stable Isotope-Labeled Compounds for Research Applications
The production of stable isotope-labeled compounds like this compound is a specialized area within chemical synthesis, catering to the needs of the life sciences, pharmaceutical, and analytical industries symeres.comisotope.comsigmaaldrich.com. These compounds are synthesized with high isotopic enrichment, meaning that a significant proportion of the target atoms are the desired stable isotope (e.g., deuterium).
The primary applications for this compound and similar labeled compounds include:
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Deuteration can reveal insights into metabolic pathways and stability, as discussed in Section 2.1 gabarx.comnih.govinformaticsjournals.co.inmedchemexpress.comsymeres.com.
Quantitative Bioanalysis: this compound serves as an ideal internal standard for the precise quantification of Apalutamide in biological samples (e.g., plasma, urine) using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) rsc.orgsymeres.comsimsonpharma.com.
Mechanistic Studies: Deuterium labeling can help elucidate reaction mechanisms and enzyme kinetics by exploiting the kinetic isotope effect acs.orgsymeres.com.
Companies specializing in stable isotope synthesis, such as Cambridge Isotope Laboratories (CIL) and others, employ sophisticated synthetic strategies and rigorous quality control measures to produce these high-purity materials symeres.comisotope.com. The availability of well-characterized labeled compounds is fundamental to advancing drug discovery, enabling accurate measurement, and validating analytical methods in pharmaceutical research and clinical diagnostics isotope.comsimsonpharma.com.
Advanced Analytical Applications of Apalutamide D7 in Bioanalysis
Role of Apalutamide-d7 as an Internal Standard in Quantitative Bioassays
The primary application of this compound in bioanalysis is its use as a stable isotope-labeled internal standard (IS) for the quantitative determination of apalutamide (B1683753). By co-eluting with the analyte and undergoing similar ionization and detection processes, a deuterated IS helps to correct for matrix effects and variations in instrument response, thereby enhancing the accuracy and reproducibility of quantitative assays synzeal.comnih.govresearchgate.netresearchgate.netcore.ac.ukresearchgate.net.
LC-MS/MS has become the gold standard for quantifying drugs in biological fluids due to its sensitivity, selectivity, and speed. The development of robust LC-MS/MS methods for apalutamide often involves the use of deuterated internal standards like this compound or its close analog Apalutamide-d3 nih.govresearchgate.netresearchgate.netcore.ac.ukresearchgate.net. These methods typically employ sample preparation techniques such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on reversed-phase columns (e.g., C18) using mobile phases typically consisting of organic solvents (like acetonitrile) and aqueous buffers containing formic acid nih.govresearchgate.netcore.ac.ukresearchgate.netnih.govijcrr.comfrontiersin.orgijcrr.com. Detection is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which offers high specificity by monitoring characteristic precursor-to-product ion transitions nih.govresearchgate.netijcrr.com.
Table 1: Representative LC-MS/MS Method Parameters for Apalutamide Quantification
| Parameter | Reference nih.gov | Reference ijcrr.com | Reference nih.gov |
| Sample Matrix | Mice Plasma | Human Plasma | Human Plasma |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction (Ethyl Acetate) | Not specified in snippet |
| Column | Atlantis dC18 | Inertsil C18 (50×4.6 mm i.d., 5 µm) | Not specified in snippet |
| Mobile Phase | 0.2% Formic Acid : Acetonitrile (20:80, v/v) | 0.1% Formic Acid : Acetonitrile (20:80, v/v) | 0.1% Formic Acid in Water : Acetonitrile (45% aqueous) |
| Flow Rate | 0.8 mL/min | Not specified in snippet | Not specified in snippet |
| Run Time | 2.5 min | 3.5 min | 7.0 min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Detection Mode | MRM | MRM | MRM |
| Internal Standard | Apalutamide-d3 | Canagliflozin | Not specified in snippet |
Method validation is crucial and typically follows guidelines from regulatory bodies like the FDA and EMA core.ac.uknih.govijcrr.comfrontiersin.org. This includes assessing linearity, accuracy, precision, recovery, matrix effects, and stability ijcrr.comijcrr.com.
The use of deuterated standards aids in optimizing chromatographic separation and mass spectrometric detection parameters. By ensuring that the IS and the analyte elute at nearly identical retention times, chromatographic conditions can be fine-tuned to maximize peak shape and resolution, minimizing interference from the biological matrix. For instance, studies have investigated different mobile phase ratios to achieve optimal retention times and analyte responses nih.govfrontiersin.org. In terms of detection, the selection of appropriate MRM transitions for both the analyte and the deuterated IS is critical for achieving high sensitivity and selectivity nih.govresearchgate.netijcrr.com. The mass difference introduced by deuterium (B1214612) labeling (e.g., d7 in this compound) allows for distinct detection of the IS from the unlabeled analyte synzeal.commedchemexpress.com.
Matrix effects, particularly ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS assays. Deuterated internal standards are designed to co-elute with the analyte, thus experiencing similar matrix effects, which helps to mitigate these issues and improve assay reproducibility myadlm.orgnih.gov. High recoveries (e.g., >93.0%) and low relative standard deviations (e.g., <4.21%) reported for apalutamide assays using internal standards highlight the effectiveness of these approaches in achieving reproducible results ijcrr.comijcrr.com. However, it is important to note that while deuterated IS are generally effective, differential matrix effects can still occur if there are subtle differences in the physicochemical properties or elution profiles between the analyte and the IS, particularly in complex matrices or under specific chromatographic conditions myadlm.org. Careful method development and validation are necessary to ensure that the chosen IS adequately compensates for matrix-induced variability.
Utility in Multicomponent Bioanalytical Assays for Apalutamide and its Metabolites
Apalutamide is metabolized in the body, with N-desmethyl apalutamide being a significant active metabolite nih.govfrontiersin.orgnih.govnih.gov. Bioanalytical methods are often developed to simultaneously quantify both the parent drug and its key metabolites to provide a comprehensive understanding of the drug's pharmacokinetic profile. LC-MS/MS methods have been successfully developed for the simultaneous determination of apalutamide and N-desmethyl apalutamide in plasma nih.govfrontiersin.org. In such multicomponent assays, a deuterated analog of apalutamide, such as this compound or Apalutamide-d3, can serve as a common internal standard for both the parent drug and its metabolite, provided the metabolite's ionization and chromatographic behavior are sufficiently similar to the IS, or if separate IS are used for each analyte. Some studies have also reported simultaneous quantification of apalutamide along with other antiandrogens like enzalutamide (B1683756) and darolutamide, using Apalutamide-d3 as an IS researchgate.netcore.ac.uk.
Mass Spectrometry-Based Approaches for Tracing and Quantification of this compound
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the cornerstone for the detection and quantification of this compound and apalutamide. The technique relies on the precise measurement of mass-to-charge ratios (m/z) and the fragmentation patterns of ions.
Multiple Reaction Monitoring (MRM): This mode of MS/MS is widely used for quantitative analysis. It involves monitoring specific precursor-to-product ion transitions for both the analyte (apalutamide) and the internal standard (this compound or d3). For example, transitions such as m/z 478→450 for apalutamide and m/z 481→453 for Apalutamide-d3 have been reported nih.govresearchgate.netresearchgate.net. The mass difference between the analyte and its deuterated IS is crucial for distinguishing them and enabling simultaneous quantification.
Isotope Dilution Mass Spectrometry (IDMS): The use of isotopically labeled internal standards like this compound is a form of IDMS. This approach is considered the most accurate method for quantitative analysis because the labeled IS behaves identically to the analyte during sample preparation and analysis, effectively correcting for any losses or variations.
Table 2: Representative Validation Parameters for Apalutamide LC-MS/MS Assays
| Parameter | Reference nih.gov (Mice Plasma) | Reference ijcrr.com (Human Plasma) | Reference ijcrr.com (Human Plasma) |
| Linearity Range | 1.02-2030 ng/mL | 300–12000 ng/mL | 300–12000 ng/mL |
| Accuracy (Rel. Error) | Not specified in snippet | -4.32 to 2.45% | -4.32 to 2.45% |
| Precision (RSD) | Intra: 2.11-8.44%, Inter: 2.51-6.09% | <4.21% | <4.21% |
| Recovery | Not specified in snippet | >93.0% | >93.0% |
| LLOQ | Not specified in snippet | 300 ng/mL | 300 ng/mL |
Isotopic Composition and Molecular Mass Considerations for Analytical Applications
This compound is characterized by the substitution of seven hydrogen atoms with deuterium atoms. The exact positions of deuteration can vary depending on the synthesis route, but a common labeling pattern involves multiple deuteriums on specific aliphatic regions of the molecule, and potentially on the N-methyl group synzeal.com. The parent compound, apalutamide, has a molecular formula of C21H15F4N5O2S and a molecular weight of approximately 477.4 g/mol ijcrr.comnih.govfoundryjournal.net. This compound, with its seven additional deuterium atoms (each with a mass of approximately 2.014 Da compared to 1.008 Da for hydrogen), has a molecular weight of approximately 484.5 g/mol synzeal.commedchemexpress.compharmaffiliates.comartis-standards.com.
This mass difference is critical for MS detection, allowing for the distinct identification and quantification of the labeled standard separate from the endogenous apalutamide. The use of a specific deuterated analog like this compound ensures that it mimics the chemical and physical properties of the analyte, including extraction efficiency, chromatographic behavior, and ionization efficiency, making it an ideal internal standard for accurate bioanalysis.
Compound List:
Apalutamide
this compound
N-desmethyl apalutamide
Apalutamide-d3
Apalutamide 13CD3
Apalutamide D4
Canagliflozin
Budesonide
Enzalutamide
N-desmethylenzalutamide
Darolutamide
ORM-15341
JNJ-56142060
Pharmacokinetic and Metabolic Investigations Facilitated by Apalutamide D7
Elucidation of Pharmacokinetic Parameters in Preclinical Models Using Deuterated Apalutamide (B1683753)
Deuterated apalutamide analogues, including Apalutamide-d7, are employed in preclinical settings to gain insights into the pharmacokinetic behavior of apalutamide and to explore strategies for improving its drug-like properties.
While specific clearance (CL) and volume of distribution (Vd) values for this compound in preclinical models are not extensively detailed in the reviewed literature, the use of deuterated analogues is fundamental to establishing accurate pharmacokinetic parameters. These labeled compounds, when used as internal standards in bioanalytical methods (e.g., LC-MS/MS), allow for precise quantification of the parent drug, which is essential for calculating CL and Vd in animal studies. The improved analytical sensitivity and specificity provided by deuterated standards contribute to more robust assessments of these key pharmacokinetic descriptors in non-clinical systems.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Apalutamide Analogues in Rats
| Compound | Cmax (Fold Increase) | AUC0-∞ (Fold Increase) | Reference |
| Deuterated Apalutamide (N-trideuteromethyl) | 1.8 | ~2.0 | researchgate.net |
Comparative pharmacokinetic profiling is a cornerstone in evaluating the impact of deuteration. Studies have consistently shown that deuterated apalutamide analogues exhibit improved pharmacokinetic profiles when directly compared to their non-deuterated counterparts. These improvements manifest as higher plasma concentrations and enhanced drug exposure (e.g., increased AUC) following oral administration in preclinical species researchgate.netsmolecule.com. This comparative analysis is vital for demonstrating the benefits of deuterium (B1214612) substitution, such as potentially reduced dosing frequency or improved therapeutic efficacy, by modulating the drug's metabolic fate and systemic availability.
Deuterium Kinetic Isotope Effects (KIE) in Apalutamide Metabolism
The strategic placement of deuterium atoms can reveal critical insights into the metabolic pathways of a drug through the phenomenon of Deuterium Kinetic Isotope Effect (KIE). KIE occurs when the rate of a chemical reaction is altered due to the substitution of hydrogen with deuterium, primarily because the carbon-deuterium (C-D) bond is stronger and slower to break than a carbon-hydrogen (C-H) bond bioscientia.de. This effect is particularly pronounced in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes, which are often the rate-limiting step in drug metabolism bioscientia.de.
Apalutamide is primarily metabolized by hepatic cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 researchgate.netresearchgate.netdrugbank.comeuropa.eu. The contribution of these enzymes shifts with repeated dosing due to autoinduction, with CYP2C8 initially contributing more significantly (58%) than CYP3A4 (13%) after a single dose, a ratio that changes to approximately 40% and 37% respectively at steady-state researchgate.netresearchgate.net. Deuteration at metabolically labile sites can slow down the rate of oxidative cleavage mediated by these enzymes, thereby altering reaction rates and potentially identifying specific metabolic pathways or the enzymes involved bioscientia.de. By studying the metabolism of deuterated apalutamide, researchers can gain a more precise understanding of the KIE at these CYP-mediated steps, contributing to a refined metabolic map of the drug.
Table 2: Major Metabolites of Apalutamide and their Contribution
| Metabolite | Plasma Radioactivity (%) | Relative Activity (vs. Apalutamide) | Key Enzymes Involved | Reference |
| Apalutamide | 45% | 100% | CYP2C8, CYP3A4 | researchgate.netcolab.wsfda.gov |
| N-desmethyl apalutamide (M3) | 44% | ~33% | CYP2C8, CYP3A4 | researchgate.netdrugbank.comcolab.wsfda.govhres.camedchemexpress.commedchemexpress.com |
| Carboxylic acid (M4) | 3% | Inactive | Not specified | researchgate.netcolab.ws |
Compound List:
Apalutamide
this compound
N-desmethyl apalutamide
N-desmethyl apalutamide (M3)
Carboxylic acid metabolite (M4)
Preclinical Evaluation of Metabolic Stability and Profile Shifts induced by Deuteration
Deuteration has emerged as a strategic approach in drug development to potentially enhance metabolic stability and modify pharmacokinetic profiles medchemexpress.cominformaticsjournals.co.injuniperpublishers.com. The rationale behind this strategy lies in the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolism, particularly for oxidative pathways mediated by cytochrome P450 (CYP) enzymes, thereby increasing the drug's biological half-life and potentially reducing the formation of certain metabolites informaticsjournals.co.injuniperpublishers.comsci-hub.senih.gov.
This compound is specifically utilized in preclinical settings to investigate these effects. By comparing the metabolic fate of this compound with its non-deuterated counterpart, researchers can identify potential shifts in metabolic pathways and assess improvements in metabolic stability medchemexpress.cominformaticsjournals.co.in. These evaluations typically involve in vitro assays using liver microsomes or hepatocytes, as well as in vivo studies in animal models. Such investigations aim to understand how the strategic placement of deuterium atoms influences the drug's interaction with metabolizing enzymes and the subsequent generation of metabolites, providing critical insights into the potential benefits of deuteration for the parent drug juniperpublishers.comnih.gov. For instance, studies on deuterated analogs have shown that the major metabolic pathways can be retarded due to the more stable C-D bonds, potentially leading to increased systemic exposure nih.gov.
Application of Isotopic Microtracers in Preclinical Bioavailability Studies
Isotopic microtracers are indispensable tools for accurately determining the absolute bioavailability of drug candidates, especially in early-phase clinical trials. These tracers, often radiolabeled (e.g., with 14C) or isotopically labeled compounds like this compound, are administered in trace amounts, typically less than 1% of the therapeutic dose, alongside the non-labeled therapeutic dose researchgate.netpharmaron.com. This dual administration allows researchers to differentiate between the drug absorbed from the extravascular (e.g., oral) route and that administered intravenously (IV), which serves as a reference for 100% bioavailability researchgate.net.
Advanced Modeling Approaches for Pharmacokinetic Data Integration from Deuterated Studies
The pharmacokinetic data generated from studies involving deuterated compounds, such as those utilizing this compound, often require sophisticated analytical and modeling techniques for comprehensive interpretation. Advanced modeling approaches, including population pharmacokinetics (PopPK) and physiologically based pharmacokinetic (PBPK) modeling, play a crucial role in integrating diverse datasets and understanding the complex disposition of drugs fda.govnih.gov.
These modeling strategies allow researchers to consolidate information from preclinical studies (in vitro and in vivo), early clinical trials, and patient data to build robust predictive models of drug behavior. For deuterated compounds, modeling is essential for quantifying the impact of deuterium substitution on key pharmacokinetic parameters, such as absorption rates, distribution volumes, metabolic clearance, and elimination half-lives nih.govresearchgate.net. By analyzing the altered metabolic stability and potential shifts in metabolic pathways observed with deuterated analogs, these models can help predict how deuteration might translate to improved clinical efficacy or safety profiles. For Apalutamide, established population pharmacokinetic models have characterized its disposition, providing a foundation for applying similar advanced modeling techniques to interpret data from deuterated analogs like this compound, thereby facilitating a deeper understanding of its pharmacokinetic behavior and the benefits of deuteration fda.govnih.gov.
Compound Information Table
| Compound Name | Description |
| Apalutamide | Androgen receptor antagonist |
| This compound | Deuterated analog of Apalutamide |
| N-desmethyl- | Active metabolite of Apalutamide |
| Apalutamide | |
| JNJ 56021927 | Research code for Apalutamide |
| HC-1119 | Deuterated form of Enzalutamide (B1683756) |
| Enzalutamide | Androgen receptor inhibitor |
| d3-ENT | N-trideuteromethyl Enzalutamide |
| Compound 18 | Non-deuterated reference compound |
| Compound 19 | N-trideuteromethyl analog (deuterated apalutamide) |
Data Tables
Table 1: Key Pharmacokinetic Parameters of Apalutamide
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | ≈100% | researchgate.net |
| Plasma Half-life | 151-178 hours | researchgate.net |
| Apparent Clearance (1st dose) | 1.31 L/h | nih.gov |
| Apparent Clearance (steady state) | 2.04 L/h | nih.gov |
| Apparent Volume of Distribution | 276 L | nih.govdrugbank.com |
| Plasma Protein Binding | 96% | drugbank.com |
Investigation of Androgen Receptor (AR) Binding Affinity and Antagonism
The primary mechanism of apalutamide involves its potent antagonism of the androgen receptor (AR). Preclinical studies have extensively characterized its binding affinity and its ability to inhibit AR signaling pathways.
Studies involving deuterated apalutamide analogs have confirmed their ability to bind to the AR with comparable affinity to the non-deuterated parent compound. Specifically, a N-trideuteromethyl analog of apalutamide demonstrated similar affinity for the AR in vitro when compared to its prototype compound researchgate.netinformaticsjournals.co.in. This suggests that the deuteration strategy does not significantly compromise the compound's primary interaction with its target receptor, supporting its utility in further mechanistic investigations researchgate.netinformaticsjournals.co.in.
Table 1: AR Binding Affinity of Apalutamide and Analogs
| Compound | AR Binding Affinity (IC50) | Reference |
| Apalutamide | 16 nM | jnjmedicalconnect.commedchemexpress.comnih.govdcchemicals.commedchemexpress.comnih.govdovepress.com |
| Bicalutamide | 160 nM | jnjmedicalconnect.comnih.gov |
| Enzalutamide | ~21.4–63 nM (range) | nih.govmdpi.commedrxiv.org |
| Deuterated Apalutamide | Similar to Apalutamide | researchgate.netinformaticsjournals.co.in |
Apalutamide functions by binding directly to the ligand-binding domain of the AR, thereby preventing several critical steps in AR signaling. It inhibits the nuclear translocation of the AR, blocks its binding to androgen response elements on DNA, and consequently impedes AR-mediated gene transcription jnjmedicalconnect.commedchemexpress.comnih.govnih.govcancercareontario.caresearchgate.neteuropa.eunih.gov. Preclinical studies have shown that apalutamide reduces the concentration of nuclear AR available for DNA binding and competes with androgen ligands, preventing the AR from binding to promoter regions nih.gov. While specific studies detailing the nuclear translocation and DNA binding of deuterated apalutamide analogs are not explicitly detailed in the provided snippets, the established similar AR binding affinity of these analogs suggests they would exert comparable inhibitory effects on these AR functions researchgate.netinformaticsjournals.co.in.
Evaluation of Off-Target Interactions and Receptor Selectivity
Apalutamide exhibits off-target activity at the Gamma-aminobutyric acid (GABA)A receptor cancercareontario.caeuropa.eu. Radioligand binding assays have indicated that apalutamide binds to the GABAA receptor with low micromolar affinity, with reported IC50 values around 3.0 µM medchemexpress.comnih.govmedrxiv.org. Studies in preclinical models have shown that apalutamide and its metabolite M3 (N-desmethyl apalutamide) have similar activity for GABAA binding in vitro fda.gov. While direct studies specifically detailing the GABAA receptor binding of deuterated apalutamide analogs were not explicitly found in the provided snippets, the general understanding of deuteration's impact on PK/metabolism suggests that the core binding interactions, including off-target ones, are likely preserved unless otherwise indicated. Apalutamide's interaction with GABAA receptors is considered the mechanism underlying seizure-related events observed in some toxicology studies cancercareontario.cafda.gov.
Due to the specific nature of the request, focusing solely on "this compound" in the context of combination therapies within xenograft models, and the absence of direct research findings or data tables pertaining to this specific compound in such studies across the executed searches, it is not possible to generate the requested article section.
The available scientific literature primarily details studies involving apalutamide (APA) itself in various combination therapies within preclinical xenograft models. While one search result () mentions the development of "deuterated apalutamide" for improved pharmacokinetic profiles, it does not provide information on its use as part of combination therapies in xenograft efficacy studies. Consequently, the detailed research findings and data tables required for section 5.4.3, "Exploration of Combination Therapies with Deuterated Apalutamide Analogs in Xenograft Models," cannot be compiled for "this compound" based on the current search results.
To ensure comprehensive coverage and adherence to the instruction to fetch necessary information, a final attempt is made with refined search queries.
As no specific research findings or data tables regarding the use of "this compound" in combination therapies within preclinical xenograft models were identified across the executed searches, it is not possible to generate the requested article section. The available literature focuses on apalutamide (APA) itself in combination therapies, rather than its deuterated analog, "this compound," as a component of such therapeutic strategies in xenograft studies.
Therefore, the detailed research findings and data tables required for section 5.4.3, "Exploration of Combination Therapies with Deuterated Apalutamide Analogs in Xenograft Models," cannot be provided for "this compound."
Preclinical Pharmacodynamic and Mechanistic Studies Utilizing Deuterated Analogs5.4.3. Exploration of Combination Therapies with Deuterated Apalutamide Analogs in Xenograft Models
No specific studies detailing the use of "Apalutamide-d7" in combination therapies within xenograft models were found in the provided search results. The research landscape extensively covers apalutamide (B1683753) (APA) in combination with various agents (e.g., autophagy inhibitors, GSK690693, androgen deprivation therapy) in preclinical prostate cancer xenograft models, demonstrating significant antitumor effects. However, direct evidence or data pertaining to "this compound" as a component in these combination therapy xenograft studies is not available in the retrieved literature. While deuterated analogs are explored for pharmacokinetic improvements, their specific application in combination therapy efficacy studies within xenograft models has not been documented in the provided search results.
Compound List:
Apalutamide
this compound
Future Directions and Advanced Research Frontiers for Apalutamide D7
Development of Novel Deuterated Apalutamide (B1683753) Analogs with Enhanced Research Utility
The development of novel deuterated analogs of apalutamide is a promising frontier aimed at improving its metabolic stability and pharmacokinetic (PK) profile. nih.gov Deuteration can slow down drug metabolism by strengthening the carbon-hydrogen bond at specific metabolic sites, a phenomenon known as the deuterium (B1214612) kinetic isotope effect. nih.gov Research has focused on designing and synthesizing various deuterated versions of apalutamide to identify analogs with superior properties for research applications.
One study detailed the synthesis of a series of deuterated apalutamide analogs, with a particular focus on the N-methyl group, a known site of metabolism. nih.gov The N-trideuteromethyl analog, in particular, demonstrated significantly improved pharmacokinetic parameters in preclinical models compared to its non-deuterated counterpart. nih.gov In rat studies, this analog showed a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) after oral administration. nih.gov Despite these PK enhancements, the deuterated compounds maintained a similar binding affinity for the androgen receptor in vitro, ensuring that the primary mechanism of action was not compromised. nih.gov
These findings underscore the potential of selective deuteration to create superior research tools. Analogs with extended half-lives and increased systemic exposure can be invaluable in long-term preclinical studies, allowing for more stable plasma concentrations and potentially reducing the frequency of administration in animal models.
Table 1: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Rats
| Parameter | Apalutamide (Non-deuterated) | N-trideuteromethyl Apalutamide | Fold Change |
|---|---|---|---|
| Cmax (Peak Plasma Concentration) | Baseline | ~1.8x | ↑ |
| AUC (Area Under the Curve) | Baseline | ~2.0x | ↑ |
| AR Binding Affinity (in vitro) | Similar | Similar | ↔ |
Data derived from preclinical studies in rats. nih.gov
Integration of Deuterated Compounds in Systems Pharmacology and Translational Research
Deuterated compounds like Apalutamide-d7 are integral to systems pharmacology and translational research. Stable isotope-labeled drugs serve as tracers that allow for precise monitoring and quantification throughout the drug development process. medchemexpress.com In systems pharmacology, which aims to understand the complex interactions of a drug within a biological system, this compound can be used to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models. These models can simulate how variations in metabolism affect drug efficacy and exposure in diverse populations.
In translational research, which bridges the gap between preclinical findings and clinical applications, this compound facilitates "micro-dosing" studies. By administering a tiny, non-therapeutic dose of the labeled compound, researchers can study human metabolism and distribution with high sensitivity using mass spectrometry, without exposing subjects to pharmacologically active levels of the drug. This approach provides early insights into human-specific metabolic pathways and potential drug-drug interactions, accelerating the clinical development pipeline.
Emerging Analytical Techniques and Mass Spectrometry Applications for Isotope Tracers
The quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices relies heavily on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net In these methods, deuterated analogs such as this compound are indispensable as internal standards. Because this compound is chemically identical to apalutamide but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to correct for variations in sample preparation and instrument response, ensuring highly accurate and precise quantification of the non-labeled drug. researchgate.net
Emerging applications are expanding the role of isotope tracers beyond simple quantification. High-resolution mass spectrometry (HRMS) combined with stable-isotope labeling is a powerful tool for identifying previously unknown or minor drug metabolites. researchgate.net By comparing the mass spectra of samples from subjects administered non-labeled apalutamide versus those administered a mix of labeled and non-labeled drug, researchers can easily distinguish drug-related metabolites from endogenous background noise. Furthermore, stable-isotope trapping techniques can be used to detect and characterize reactive metabolites, which are often transient and difficult to identify but may be linked to toxicity. researchgate.net
Role of Deuterated Apalutamide in Understanding Drug-Drug Interactions and Transporter Inhibition in Preclinical Models
Apalutamide has a complex drug-drug interaction (DDI) profile. It is metabolized primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. nih.govresearchgate.net Co-administration with a strong CYP2C8 inhibitor like gemfibrozil (B1671426) has been shown to increase apalutamide exposure significantly. nih.gov Conversely, apalutamide itself is a strong inducer of CYP3A4 and CYP2C19 and a weak inducer of CYP2C9, meaning it can accelerate the metabolism and reduce the effectiveness of other drugs that are substrates for these enzymes. researchgate.netnih.gov
Advanced Target Engagement Methodologies Utilizing Deuterated Probes
Apalutamide functions by binding directly to the ligand-binding domain of the androgen receptor (AR), preventing its translocation into the nucleus and subsequent activation of target genes. nih.gov A key challenge in drug development is quantifying how effectively a drug engages with its intended target in a complex biological environment. Deuterated compounds are emerging as powerful probes for advanced target engagement studies.
While not yet widely reported specifically for this compound, a future application involves using it as a probe in mass spectrometry-based proteomics workflows. In such an experiment, cells or tissues could be treated with this compound. After isolating the AR, mass spectrometry can be used to quantify the amount of bound deuterated drug relative to the total amount of receptor protein. This provides a direct and highly sensitive measure of target occupancy. This methodology could be used to correlate receptor engagement with downstream biological effects, offering critical insights into the drug's mechanism of action and helping to establish a clearer link between drug exposure, target binding, and clinical response.
Q & A
Q. What are the key considerations when synthesizing Apalutamide-d7 for preclinical studies?
Synthesis of this compound requires precise deuteration at specified positions to maintain isotopic purity (>98% deuterium enrichment). Key steps include:
- Using deuterated precursors (e.g., D2O or deuterated solvents) under controlled reaction conditions to minimize proton exchange .
- Validating isotopic incorporation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
- Implementing quality control protocols, such as HPLC-UV or LC-MS, to confirm chemical and isotopic purity .
Q. How does deuteration affect the chemical stability of this compound compared to its non-deuterated counterpart?
Deuteration typically enhances metabolic stability by reducing cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). To assess this:
- Conduct comparative stability assays in liver microsomes or hepatocytes, monitoring parent compound depletion over time .
- Use LC-MS/MS to quantify metabolites and calculate half-life differences between Apalutamide and this compound .
Q. What analytical techniques are essential for characterizing the purity and isotopic enrichment of this compound?
- Isotopic enrichment : Measure via HRMS or isotope ratio mass spectrometry (IRMS) to confirm deuterium distribution .
- Chemical purity : Employ reversed-phase HPLC with UV detection (≥95% purity threshold) .
- Structural confirmation : Use ¹H/²H NMR to verify deuteration sites and rule out proton-deuterium exchange artifacts .
Advanced Research Questions
Q. How to design a longitudinal study assessing the metabolic stability of this compound in vivo?
- Model selection : Use rodent or non-rodent species with humanized CYP enzymes to mimic human metabolism .
- Sampling strategy : Collect plasma/tissue samples at multiple timepoints (e.g., 0.5, 1, 4, 8, 24 hours post-dose) for LC-MS/MS analysis .
- Data normalization : Include a non-deuterated Apalutamide control group to calculate KIE ratios .
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate IC50/EC50 values .
- Bootstrap resampling : Assess confidence intervals for parameters like maximum efficacy (Emax) and slope factors .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., deuterated vs. non-deuterated) across multiple doses .
Q. How to optimize LC-MS parameters for quantifying this compound in complex biological matrices?
- Ionization : Use electrospray ionization (ESI) in positive mode with ammonium formate as a mobile phase additive .
- Chromatography : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate this compound from endogenous compounds .
- Quantification : Use deuterated internal standards (e.g., Apalutamide-d10) to correct for matrix effects .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies in bioavailability or tissue penetration .
- Tissue-specific assays : Compare AR antagonism in organoids or 3D cell cultures vs. traditional 2D in vitro models .
- Contradiction analysis : Apply TRIZ principles to identify and address conflicting parameters (e.g., metabolic stability vs. membrane permeability) .
Q. How to address batch-to-batch variability in deuterium enrichment during large-scale synthesis of this compound?
- Process validation : Implement in-process controls (e.g., real-time IRMS monitoring) to ensure consistent deuteration .
- Post-synthesis purification : Use preparative HPLC or crystallization to isolate batches with ≥98% isotopic purity .
Q. What are the best practices for establishing a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound?
Q. What criteria should guide the selection of deuterated versus non-deuterated AR antagonists in comparative metabolic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
